molecular formula C16H19Cl2N3 B6195126 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680537-02-2

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6195126
CAS No.: 2680537-02-2
M. Wt: 324.2
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Description

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution Reaction:

    Amination: The ethan-1-amine group is introduced via a nucleophilic substitution reaction, often using ethylamine or a similar reagent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The benzodiazole core is known to interact with GABA receptors, which could explain its potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(4-bromophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Uniqueness

The uniqueness of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the 4-methylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

CAS No.

2680537-02-2

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2

Purity

0

Origin of Product

United States

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